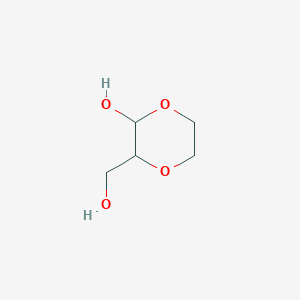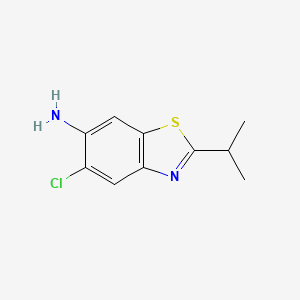![molecular formula C25H52N2O3 B14626705 Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 55819-54-0](/img/structure/B14626705.png)
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound with the molecular formula C25H52N2O3. It is also known by other names such as N-[3-[bis(2-hydroxyethyl)amino]propyl]stearamide and N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine . This compound is characterized by its long aliphatic chain and the presence of both amide and tertiary amine functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction of stearic acid with N,N-bis(2-hydroxyethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of Stearic Acid: Stearic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The activated stearic acid is then reacted with N,N-bis(2-hydroxyethyl)propylamine to form the amide bond, resulting in the formation of Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
作用機序
The mechanism of action of Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its interaction with cell membranes and proteins. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and stability. Additionally, the amide and amine groups can interact with various molecular targets, influencing signaling pathways and cellular responses .
類似化合物との比較
Similar Compounds
Octadecanamide, N-(2-hydroxyethyl)-:
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has a shorter aliphatic chain compared to Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-.
Uniqueness
Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is unique due to its combination of a long aliphatic chain and the presence of both amide and tertiary amine functional groups. This unique structure imparts specific physicochemical properties, making it suitable for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
55819-54-0 |
|---|---|
分子式 |
C25H52N2O3 |
分子量 |
428.7 g/mol |
IUPAC名 |
N-[3-[bis(2-hydroxyethyl)amino]propyl]octadecanamide |
InChI |
InChI=1S/C25H52N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-25(30)26-19-17-20-27(21-23-28)22-24-29/h28-29H,2-24H2,1H3,(H,26,30) |
InChIキー |
RUBMRRHXTTXPMB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-](/img/structure/B14626630.png)


![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)


![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)

![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)




